

Application Notes and Protocols: Ivacaftor in Fischer Rat Thyroid (FRT) Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is the first therapeutic agent to target the underlying cause of Cystic Fibrosis (CF) in patients with specific CFTR mutations. **Ivacaftor** works by increasing the channel-open probability (gating) of the CFTR protein on the cell surface, leading to enhanced chloride ion transport. Fischer Rat Thyroid (FRT) cells are a widely used epithelial cell line for studying CFTR function because they form polarized monolayers with high transepithelial resistance and lack endogenous cAMP-regulated chloride channels, providing a low-background system for studying recombinant CFTR. These application notes provide detailed protocols for the use of **Ivacaftor** in FRT cells expressing various CFTR mutations.

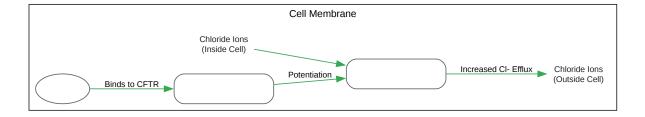
Mechanism of Action of Ivacaftor

Cystic Fibrosis is caused by mutations in the CFTR gene, which result in a dysfunctional CFTR protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells. In CF, this process is impaired, leading to the accumulation of thick, sticky mucus in various organs.

Ivacaftor is a CFTR potentiator that directly binds to the CFTR protein and stabilizes its open conformation.[1] This increases the probability of the channel being open and facilitates the transport of chloride ions across the cell membrane. This mechanism is particularly effective for



"gating" mutations, where the CFTR protein is present on the cell surface but has a defect in its ability to open and close.[2]



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Ivacaftor's Mechanism of Action on a Mutated CFTR Channel.

Data Presentation

The following table summarizes the in vitro effects of **Ivacaftor** on various CFTR gating mutations expressed in FRT cells. The data represents the fold increase in chloride transport over baseline as measured in electrophysiological studies.



CFTR Mutation	Fold Increase in Chloride Transport over Baseline (Mean ± SD)
G551D	152 ± 317
G178R	16 - 1050 (range)
G551S	16 - 1050 (range)
S1251N	16 - 1050 (range)
G178R	>10
S549N	>10
S549R	>10
G551S	>10
G970R	>10
G1244E	>10
S1251N	>10
S1255P	>10
G1349D	>10

Data sourced from FDA regulatory filings and peer-reviewed publications.[2][3]

Experimental Protocols Cell Culture and Transfection of FRT Cells

A foundational step for studying **Ivacaftor**'s effects is the proper culture and transfection of FRT cells to express the CFTR mutation of interest.



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Workflow for FRT Cell Culture and Transfection.

Materials:

- · Fischer Rat Thyroid (FRT) cells
- Coon's modified Ham's F-12 medium (e.g., Sigma, cat. no. F6636)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Plasmid DNA encoding the CFTR mutation of interest
- Transfection reagent (e.g., Lipofectamine)
- Selection antibiotic (e.g., Hygromycin B)
- Permeable cell culture inserts (e.g., Transwells)

- Cell Thawing and Culture:
 - Rapidly thaw a cryovial of FRT cells in a 37°C water bath.
 - Transfer the cell suspension to a centrifuge tube containing pre-warmed Coon's modified
 Ham's F-12 medium supplemented with 5% FBS.
 - Centrifuge at 1000 rpm for 5 minutes.
 - Resuspend the cell pellet in fresh culture medium and plate in a T-75 flask.
 - Incubate at 37°C in a humidified atmosphere with 5% CO2.
 - Change the medium every 2-3 days.



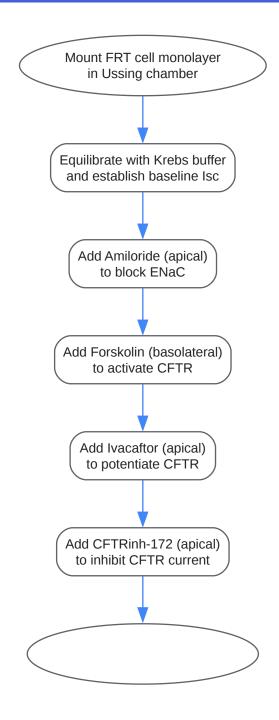
· Cell Passaging:

- When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
- Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
- Neutralize the trypsin with culture medium and centrifuge.
- Resuspend the cells and plate into new flasks at the desired density.
- Transfection and Selection:
 - Plate FRT cells in 6-well plates and grow to 70-80% confluency.
 - Transfect the cells with the CFTR mutant-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
 - After 48 hours, begin selection by adding the appropriate antibiotic (e.g., 100 μg/mL Hygromycin B) to the culture medium.
 - Replace the selection medium every 2-3 days until resistant colonies appear.
 - Expand the resistant colonies to establish a stable cell line.
- Plating on Permeable Supports:
 - Seed the stably transfected FRT cells onto permeable cell culture inserts at a high density.
 - Culture the cells for 7-14 days to allow for polarization and the formation of a highresistance monolayer.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This protocol outlines the measurement of **Ivacaftor**-potentiated CFTR-mediated chloride currents.





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Ussing Chamber Experimental Workflow.

Materials:

- · Ussing chamber system with voltage-clamp amplifier
- FRT cells grown on permeable supports



- Krebs Bicarbonate Ringer's solution
- Amiloride (100 μM)
- Forskolin (10-20 μM)
- Ivacaftor (e.g., 1-10 μM)
- CFTRinh-172 (10-50 μM)
- Gas mixture (95% O2 / 5% CO2)

- Setup:
 - Pre-warm the Krebs Bicarbonate Ringer's solution to 37°C and bubble with 95% O2 / 5%
 CO2.
 - Mount the permeable support with the FRT cell monolayer in the Ussing chamber.
 - Fill both the apical and basolateral chambers with the pre-warmed Krebs buffer.
- Measurement:
 - Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).
 - Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.
 - Once a new stable baseline is reached, add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation.
 - After the forskolin-stimulated current stabilizes, add Ivacaftor to the apical chamber to potentiate the CFTR-mediated current.
 - At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is specific to CFTR.



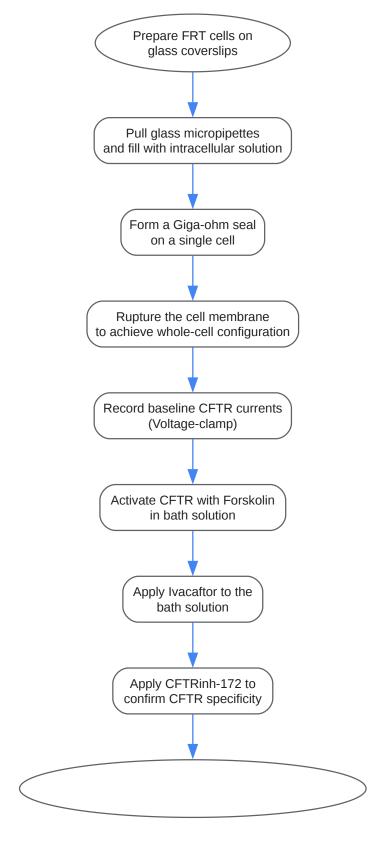
• Data Analysis:

- Record the change in Isc (Δ Isc) after each addition.
- The Ivacaftor-potentiated CFTR current is the difference in Isc before and after the addition of Ivacaftor in the presence of forskolin.
- The CFTR-specific current is confirmed by the inhibition observed after the addition of CFTRinh-172.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp allows for the direct measurement of ion channel activity in a single cell, providing detailed information about channel gating properties.





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Whole-Cell Patch Clamp Experimental Workflow.



Materials:

- Patch-clamp rig (microscope, micromanipulator, amplifier)
- FRT cells grown on glass coverslips
- Borosilicate glass capillaries
- Pipette puller
- Bath Solution (extracellular): 146 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4.
- Pipette Solution (intracellular): 116 mM NMDG-Cl, 30 mM Aspartic Acid, 1 mM MgCl2, 5 mM
 EGTA, 2.9 mM CaCl2, 10 mM HEPES, 3 mM MgATP, pH 7.4.[3]
- Forskolin (20 μM)
- Ivacaftor (e.g., 2 μM)
- CFTRinh-172 (20 μM)

- Preparation:
 - Plate transfected FRT cells on glass coverslips 24-48 hours before the experiment.
 - \circ Pull glass micropipettes to a resistance of 4-6 M Ω when filled with intracellular solution.
 - Mount the coverslip in the recording chamber and perfuse with bath solution.
- Recording:
 - \circ Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 G Ω).
 - Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

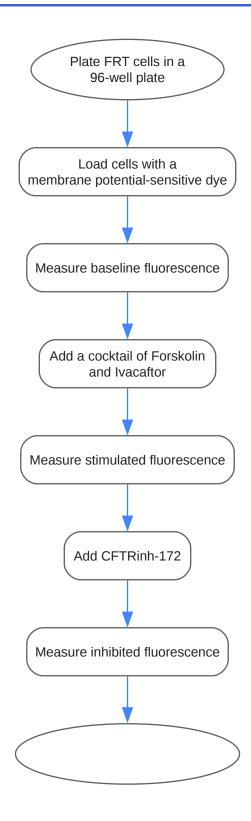


- Hold the cell at a membrane potential of -60 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.
- Perfuse the cell with a bath solution containing forskolin to activate CFTR.
- Once a stable activated current is observed, perfuse with a solution containing both forskolin and **Ivacaftor** to measure potentiation.
- Finally, perfuse with a solution containing CFTRinh-172 to confirm that the observed currents are CFTR-specific.
- Data Analysis:
 - Generate current-voltage (I-V) curves from the recorded currents.
 - Calculate the change in whole-cell conductance and reversal potential upon application of lvacaftor.
 - Analyze single-channel recordings (if performed in excised patches) to determine changes in channel open probability (Po).

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential as an indicator of CFTR activity.





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Fluorescence-Based Membrane Potential Assay Workflow.

Materials:

Methodological & Application





- FRT cells expressing the CFTR mutation of interest
- 96-well black, clear-bottom plates
- Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
- Fluorescence plate reader
- Forskolin
- Ivacaftor
- CFTRinh-172

- · Cell Plating:
 - Seed the transfected FRT cells into a 96-well plate and grow to confluency.
- Dye Loading:
 - Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
 - Remove the culture medium from the wells and add the dye solution.
 - Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.
- Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader.
 - Measure the baseline fluorescence.
 - Add a solution containing both forskolin and varying concentrations of Ivacaftor to the wells.



- Immediately begin kinetic fluorescence readings to measure the change in membrane potential upon CFTR activation and potentiation.
- After the signal has stabilized, add CFTRinh-172 to confirm the CFTR-specificity of the response.
- Data Analysis:
 - Calculate the change in fluorescence intensity in response to the forskolin and Ivacaftor cocktail.
 - Plot the change in fluorescence against the concentration of **Ivacaftor** to generate a doseresponse curve and determine the EC50.

Conclusion

The use of Fischer Rat Thyroid cells provides a robust and reliable in vitro system for characterizing the effects of **Ivacaftor** on various CFTR mutations. The protocols outlined in these application notes provide a framework for conducting detailed investigations into the potentiation of CFTR function. By employing these electrophysiological and fluorescence-based assays, researchers can obtain valuable quantitative data to advance the understanding of CFTR modulators and aid in the development of novel therapies for Cystic Fibrosis.

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